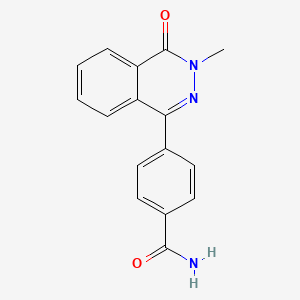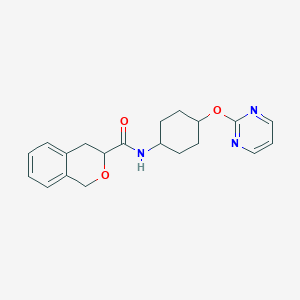![molecular formula C13H12FN3OS2 B2588587 N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893332-55-3](/img/structure/B2588587.png)
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” is a chemical compound1. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide”. However, similar compounds have been synthesized and studied3.Molecular Structure Analysis
The molecular structure of “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” is not explicitly provided in the search results. However, similar compounds have been analyzed45.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide” are not explicitly provided in the search results. However, similar compounds have been analyzed45.Wissenschaftliche Forschungsanwendungen
Catalytic Synthesis and Molecular Design
Research into thiadiazole derivatives has demonstrated their utility in catalytic synthesis and the design of molecules for specific applications. For example, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of heterocyclic amides via microwave-assisted Fries rearrangement, showcasing the potential for innovative synthetic pathways in chemical research (Moreno-Fuquen et al., 2019).
Fluorine-18 Labeling for PET Imaging
The development and utilization of fluorine-18 labeled compounds, as explored by Lang et al. (1999), provide insights into the applications of thiadiazole derivatives in medical imaging, particularly positron emission tomography (PET). These studies underscore the relevance of such compounds in enhancing diagnostic capabilities and understanding biological processes (Lang et al., 1999).
Antimicrobial and Antifungal Action
The antimicrobial and antifungal activities of thiadiazole derivatives have been a significant area of research, as demonstrated by Sych et al. (2019). Their work on synthesizing and evaluating sulfonyl-substituted thiadiazole compounds for antimicrobial and antifungal efficacy highlights the potential of these compounds in developing new therapeutic agents (Sych et al., 2019).
Anticancer Agent Development
The exploration of thiadiazole derivatives as anticancer agents has shown promising results. Gomha et al. (2017) synthesized a novel series of thiadiazole derivatives and evaluated them as potent anticancer agents, indicating the therapeutic potential of these compounds in oncology (Gomha et al., 2017).
Safety And Hazards
There is no specific safety and hazard information available for “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide”. However, similar compounds have safety information available5.
Zukünftige Richtungen
There is no specific information available on the future directions of “N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide”. However, similar compounds have been studied for their potential applications7.
Please note that the information provided is based on the available search results and may not be fully comprehensive or accurate. For more detailed information, further research or consultation with a chemistry expert may be needed.
Eigenschaften
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS2/c14-10-4-2-1-3-9(10)7-19-13-17-16-12(20-13)15-11(18)8-5-6-8/h1-4,8H,5-7H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWYHXGIVJRFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine hydrobromide](/img/structure/B2588506.png)
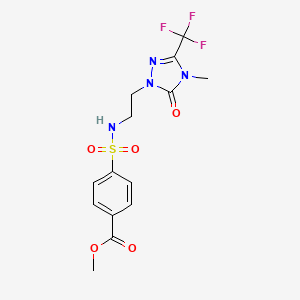
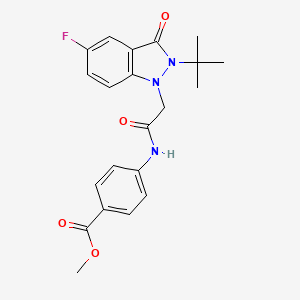
![1-Morpholin-4-yl-2-(5-thiophen-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2588509.png)
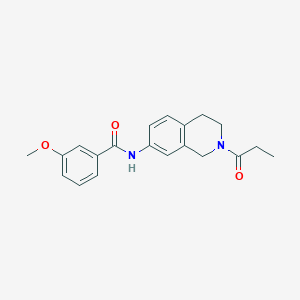
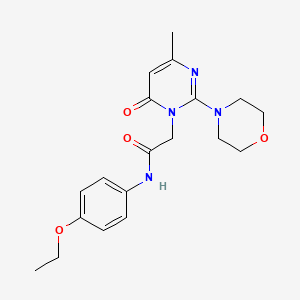
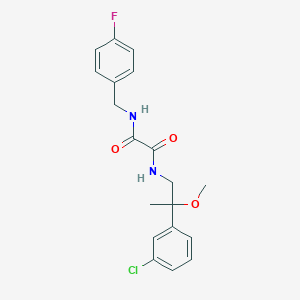
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2588517.png)
![N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2588518.png)
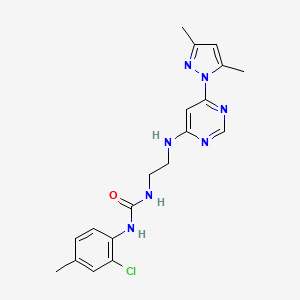
![N-cyclohexyl-1,5-dioxo-4-propyl-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2588521.png)
![N-benzyl-2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2588522.png)
